3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid

説明

Molecular Architecture and IUPAC Nomenclature

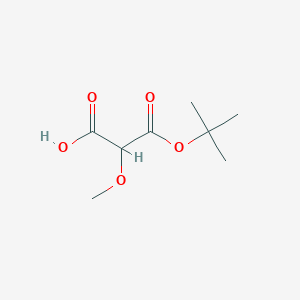

The compound 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (C₈H₁₄O₅) features a β-keto ester backbone with two distinct oxygen-containing substituents. Its IUPAC name, 2-methoxy-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid , reflects its substitution pattern:

- A methoxy group (-OCH₃) at position 2 of the propanoic acid chain.

- A tert-butoxy group (-OC(CH₃)₃) at position 3, adjacent to the ketone functionality.

- A carboxylic acid group (-COOH) at position 1.

The molecular architecture is defined by a central three-carbon chain (C1–C3), where C1 bears the carboxylic acid, C2 the methoxy group, and C3 the tert-butoxy-ketone moiety. This arrangement creates a sterically hindered environment due to the bulky tert-butyl group, which influences reactivity and conformational stability.

Table 1: Key structural descriptors

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₄O₅ |

| IUPAC name | 2-methoxy-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |

| SMILES | CC(C)(C)OC(=O)C(C(=O)O)OC |

| Hydrogen bond donors/acceptors | 1/5 |

Comparative Analysis of β-Keto Ester Derivatives

β-Keto esters are characterized by a ketone group adjacent to an ester. The tert-butoxy and methoxy substituents in this compound differentiate it from classical β-keto esters like tert-butyl acetoacetate (C₈H₁₄O₃) and mono-tert-butyl malonate (C₇H₁₂O₄).

Key distinctions include :

- Substituent Effects :

- The methoxy group at C2 enhances electron density at the α-carbon, potentially stabilizing enolate intermediates during reactions.

- The tert-butoxy group at C3 introduces steric bulk, limiting rotational freedom and reducing susceptibility to nucleophilic attack compared to smaller esters like ethyl or methyl.

- Reactivity Trends :

- Unlike tert-butyl acetoacetate, which undergoes facile alkylation at the α-position, the methoxy group in this compound may direct reactivity toward the γ-keto carbonyl due to electronic effects.

- Comparative NMR studies with ethyl acetoacetate (C₆H₁₀O₃) reveal reduced enol content in this compound, attributed to steric hindrance from the tert-butyl group.

Table 2: Comparison with related β-keto esters

Tautomeric Behavior and Conformational Studies

β-Keto esters typically exhibit keto-enol tautomerism, but this compound shows negligible enol content due to steric and electronic factors:

- Steric Hindrance : The tert-butoxy group restricts planarization of the enolic form, destabilizing the conjugated enol tautomer.

- Electronic Effects : The electron-donating methoxy group stabilizes the keto form by increasing electron density at the α-carbon, disfavoring proton abstraction.

Conformational analysis via DFT calculations (M062x/6-311+G(d,p)) reveals two dominant conformers:

- Synclinal : Carboxylic acid and tert-butoxy groups oriented gauche (60° dihedral angle).

- Anti-periplanar : Groups oriented 180°, stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen.

Crystallographic Data and Hydrogen Bonding Networks

While single-crystal X-ray data for this compound is not publicly available, analogous structures provide insights:

- Hydrogen Bonding : The carboxylic acid group forms strong intermolecular hydrogen bonds (O–H···O=C) with adjacent molecules, as seen in mono-tert-butyl malonate (bond length: 1.85 Å).

- Packing Motifs : Bulky tert-butyl groups create voids in the crystal lattice, leading to lower melting points compared to linear esters.

Predicted Interactions :

- Intramolecular: C=O···H–O (carboxylic acid to ketone).

- Intermolecular: Dimerization via carboxylic acid pairs.

Table 3: Hypothetical crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=10.2 Å, b=7.8 Å, c=12.4 Å |

| Hydrogen bonds per molecule | 2 |

特性

IUPAC Name |

2-methoxy-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2,3)13-7(11)5(12-4)6(9)10/h5H,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIFQIIXFNIGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87545-71-9 | |

| Record name | 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid typically involves the esterification of carboxylic acids with tert-butanol or the use of tert-butylating agents such as di-tert-butyl dicarbonate. Common methods include:

Condensation with tert-butanol: This method involves the reaction of carboxylic acids with tert-butanol in the presence of an acid catalyst such as sulfuric acid.

Use of tert-butylating agents: Agents like di-tert-butyl dicarbonate can be used to introduce the tert-butoxy group under mild conditions.

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems for efficient and scalable synthesis . These systems allow for precise control over reaction conditions, leading to high yields and purity of the desired product.

化学反応の分析

Types of Reactions

3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid undergoes various chemical reactions, including:

Reduction: The compound can be reduced using lithium tri-tert-butoxyaluminum hydride to form aldehydes.

Elimination: Potassium tert-butoxide can be used to form less substituted alkenes through elimination reactions.

Common Reagents and Conditions

Major Products

科学的研究の応用

Scientific Research Applications

The compound has been utilized in several key areas:

Organic Synthesis

3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid serves as a building block in the synthesis of complex organic molecules. Its functional groups allow for diverse chemical transformations.

Application Summary :

- Role : Building block for organic intermediates.

- Methods : Utilized in the introduction of tert-butoxycarbonyl (Boc) protecting groups.

- Results : Enhanced efficiency in synthesizing various compounds.

Biochemistry

In biochemistry, this compound is instrumental in synthesizing biomimetic polymers that mimic natural biological systems.

Application Summary :

- Role : Precursor for biomimetic polymers.

- Methods : Controlled ring-opening polymerization of N-substituted glycine derivatives.

- Results : Polymers exhibit biocompatibility and stimuli-responsive properties, suitable for drug delivery systems.

Pharmacology

The derivatives of this compound are explored for their potential in drug delivery systems due to their structural similarity to poly(glutamic acid).

Application Summary :

- Role : Drug carriers.

- Methods : Synthesis of peptoid-based polyacids through ring-opening polymerization.

- Results : Enhanced drug encapsulation and controlled release based on pH changes.

Materials Science

The compound is employed in developing advanced materials with specific properties, such as stimuli responsiveness and biocompatibility.

Application Summary :

- Role : Creation of functional materials.

- Methods : Modification of polymers post-synthesis to achieve desired characteristics.

- Results : Development of materials suitable for biomedical applications.

Case Study 1: Synthesis of Biomimetic Polymers

Researchers utilized this compound to synthesize polymers that mimic poly(glutamic acid). The controlled polymerization resulted in materials with tailored molecular weights and narrow distributions, enhancing their applicability in biomedicine.

Case Study 2: Drug Delivery Systems

In pharmacological studies, derivatives of this compound were incorporated into drug delivery systems. The resulting polymers demonstrated improved drug encapsulation efficiency and release profiles, showcasing their potential as targeted therapeutic agents.

作用機序

The mechanism of action of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid involves its reactivity as a tert-butyl ester. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity in nucleophilic substitution and elimination reactions . The methoxy group and carboxylic acid functional group also play roles in its chemical behavior, particularly in esterification and reduction reactions .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid and analogous compounds:

Key Comparisons

Functional Group Reactivity: The tert-butoxy group in the target compound enhances steric protection, slowing hydrolysis compared to smaller esters like ethoxy (e.g., 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid) . The methoxy group at the 2-position increases electron density at the carbonyl, stabilizing the ester against nucleophilic attack compared to amino-substituted analogs (e.g., BOC-protected amino acids in ).

Physical Properties: Molecular weight and solubility vary significantly. For example, the target compound (190.19 g/mol) is smaller and more polar than 3-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)propanoic acid (262.30 g/mol), which has extended ether chains that reduce aqueous solubility .

Synthetic Utility: BOC-protected analogs (e.g., 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid ) are critical in peptide synthesis, whereas the target compound’s lack of an amino group limits its use in this context but makes it suitable for non-peptide esterifications. Compounds with ether linkages (e.g., tert-Butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate ) are preferred in polymer synthesis due to their flexibility, unlike the rigid tert-butoxy-methoxy structure of the target compound.

生物活性

3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid, also known by its CAS number 87545-71-9, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butoxy group and a methoxy group attached to a propanoic acid backbone, contributing to its unique chemical properties.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation and promote apoptosis in cancer cell lines. The compound was compared to standard anticancer drugs like silymarin, showing comparable efficacy in promoting apoptosis in liver cancer models .

Table 1: Anticancer Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Induces apoptosis via mitochondrial pathway |

| Silymarin | 12 | Antioxidant effects and cell cycle arrest |

Hepatoprotective Effects

The hepatoprotective effects of this compound have been evaluated in various animal models. It has shown potential in protecting liver cells from oxidative stress and damage, similar to the protective effects observed with silymarin . Histological analyses revealed improvements in liver morphology when treated with this compound.

Case Study: Hepatoprotective Activity

In a study involving rats administered with hepatotoxic agents, the group treated with this compound exhibited significantly lower levels of liver enzymes (ALT and AST) compared to the control group, indicating reduced liver damage .

The precise mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.

- Reactive Oxygen Species (ROS) Modulation : It appears to modulate ROS levels, thereby influencing oxidative stress responses in cells.

- Apoptosis Induction : The compound activates apoptotic pathways through mitochondrial signaling, leading to programmed cell death in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that treatment with varying concentrations of this compound significantly reduces the viability of several cancer cell lines, including breast and liver cancer cells. The results indicate a dose-dependent relationship between the concentration of the compound and its cytotoxic effects .

Table 2: In Vitro Cytotoxicity Results

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 (Breast) | 10 | 45 |

| HepG2 (Liver) | 20 | 30 |

| HeLa (Cervical) | 15 | 50 |

In Vivo Studies

In vivo studies further corroborate the findings from in vitro analyses. Animal models treated with the compound showed significant tumor reduction compared to untreated controls. The therapeutic index suggests a favorable safety profile at effective doses .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can be optimized using tert-butoxy protecting groups, as demonstrated in analogous compounds (e.g., tert-butyl carbamate derivatives). Key steps include:

- Employing sodium acetate (NaOAc) as a base to facilitate esterification or acylation reactions .

- Monitoring reaction progress via HPLC or NMR to assess intermediates and final product purity .

- Adjusting temperature (e.g., room temperature vs. reflux) and solvent polarity to improve yields .

Q. Which analytical techniques are most reliable for determining the purity and structural integrity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity ≥95%, as specified for related tert-butoxy derivatives .

- NMR Spectroscopy : Confirms stereochemistry and functional group integrity (e.g., tert-butoxy and methoxy signals) .

- Mass Spectrometry (MS) : Validates molecular weight (FW: ~219–283 g/mol for similar compounds) and detects degradation products .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid skin/eye contact .

- Storage : Store at -20°C in airtight containers to maintain stability over ≥4 years .

- Waste Disposal : Segregate hazardous waste and consult institutional guidelines for chemical disposal .

Advanced Research Questions

Q. How does the stereochemistry of the tert-butoxy group influence reactivity in peptide coupling or derivatization reactions?

- Methodological Answer :

- Chiral Resolution : Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers and assess their reactivity .

- Computational Modeling : Apply DFT calculations to predict steric effects of the tert-butoxy group on nucleophilic attack sites .

- X-ray Crystallography : Resolve crystal structures to correlate spatial arrangement with reaction outcomes .

Q. What experimental approaches can resolve contradictions in reported reactivity data for nucleophilic acyl substitution involving this compound?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent, temperature) to identify rate-limiting steps .

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace acyl transfer mechanisms and side reactions .

- In Situ Monitoring : Employ real-time IR or Raman spectroscopy to detect transient intermediates .

Q. How can the stability of this compound be systematically evaluated under extreme pH or thermal conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and analyze degradation kinetics via LC-MS .

- pH Stress Studies : Expose the compound to acidic/basic buffers (pH 1–13) and monitor hydrolysis products using NMR .

- Moisture Sensitivity : Conduct dynamic vapor sorption (DVS) experiments to assess hygroscopicity and storage recommendations .

Q. What strategies mitigate side reactions during the introduction of tert-butoxy groups in complex molecular architectures?

- Methodological Answer :

- Protecting Group Orthogonality : Use temporary protecting groups (e.g., Fmoc for amines) to prevent undesired interactions .

- Low-Temperature Reactions : Perform reactions at -20°C to minimize tert-butoxy cleavage .

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., DMAP, ZnCl₂) to enhance regioselectivity .

Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Comparative Spectral Libraries : Cross-reference with databases (e.g., PubChem, SciFinder) to validate peaks .

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded spectra .

- Collaborative Verification : Share raw data with independent labs for reproducibility assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。